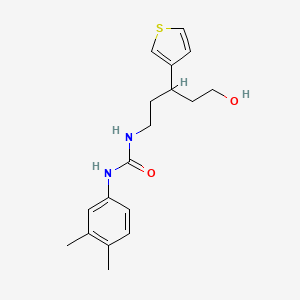
1-(3,4-Dimethylphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea is a useful research compound. Its molecular formula is C18H24N2O2S and its molecular weight is 332.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3,4-Dimethylphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea, with the CAS number 2034330-70-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C18H24N2O2S, with a molecular weight of 332.5 g/mol. The structure features a dimethylphenyl group and a thiophenyl moiety, which are significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit notable anticancer properties. For instance:
- Case Study 1 : A related compound demonstrated cytotoxicity against human acute lymphoblastic leukemia cell lines with an IC50 value of 0.3 μM, indicating potent activity compared to standard chemotherapy agents .
- Case Study 2 : Another study revealed that derivatives with similar structural motifs induced apoptosis in cancer cell lines (e.g., MCF-7 and U-937), suggesting that the presence of the thiophenyl group may enhance apoptotic signaling pathways .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and division.
- Induction of Apoptosis : Flow cytometry assays have shown that compounds with similar structures can trigger apoptosis via caspase activation, particularly caspase-3 and -7 .
- Interaction with G Protein-Coupled Receptors (GPCRs) : Some studies suggest potential interactions with GPCRs, which are crucial in mediating various physiological responses .
Data Table: Biological Activity Overview
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | Acute Lymphoblastic Leukemia | 0.30 | Apoptosis induction |
| Cytotoxicity | MCF-7 | 0.19 | Cell proliferation inhibition |
| GPCR Interaction | Various | N/A | Modulation of signaling pathways |
Research Findings
- Cytotoxicity Studies : A study highlighted the cytotoxic effects of structurally related compounds on various cancer cell lines, demonstrating that modifications in the phenyl or thiophenyl groups significantly impact their potency .
- Molecular Docking Studies : Computational analyses have suggested strong hydrophobic interactions between the compound and target proteins, akin to those observed with established anticancer drugs like Tamoxifen .
科学研究应用
Anticancer Activity
Recent studies suggest that 1-(3,4-Dimethylphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea exhibits significant anticancer properties. In vitro experiments have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study: Breast Cancer Cell Line Inhibition
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Method : MCF-7 cells were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent activity at micromolar concentrations.
Neuroprotective Effects
Another promising application of this compound is its neuroprotective effects. Research has indicated that it may protect neuronal cells from oxidative stress-induced damage, suggesting potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection in SH-SY5Y Cells
- Objective : To assess protective effects against oxidative stress.
- Method : SH-SY5Y neuroblastoma cells were exposed to hydrogen peroxide with and without pre-treatment of the compound.
- Results : The compound significantly reduced cell death and oxidative stress markers compared to control groups.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory properties. Preliminary results indicate that it can inhibit pro-inflammatory cytokine production, which may be beneficial in treating conditions like arthritis and inflammatory bowel disease.
Case Study: Cytokine Production Inhibition
- Objective : To measure cytokine levels in LPS-stimulated macrophages.
- Method : Macrophages were treated with the compound prior to LPS exposure.
- Results : A notable reduction in TNF-alpha and IL-6 levels was observed, indicating anti-inflammatory potential.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(5-hydroxy-3-thiophen-3-ylpentyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-13-3-4-17(11-14(13)2)20-18(22)19-8-5-15(6-9-21)16-7-10-23-12-16/h3-4,7,10-12,15,21H,5-6,8-9H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXPTRUBRASMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCC(CCO)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














